molecular formula C20H15ClN6O3S B2456433 N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891122-27-3

N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2456433
CAS No.: 891122-27-3
M. Wt: 454.89
InChI Key: XUWAZTQUQRQEBA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and synthetically accessible chemical probe from the [1,2,4]triazolo[4,3-b]pyridazine class, designed for investigating kinase-mediated signaling pathways. Its primary research value lies in its potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase often mutated in acute myeloid leukemia (AML) [Source: PubMed] . The compound's mechanism of action involves competitively binding to the ATP-binding pocket of FLT3, thereby suppressing its autophosphorylation and downstream pro-survival and proliferative signals, such as those through STAT5 and MAPK pathways [Source: Royal Society of Chemistry] . This targeted inhibition makes it a valuable tool for in vitro studies aimed at understanding the pathogenesis of FLT3-ITD and FLT3-TKD mutant leukemias and for evaluating the mechanisms of resistance to other FLT3 inhibitors. Furthermore, its hybrid structure, incorporating a triazolopyridazine core linked to a nitrophenyl moiety via a thioacetamide bridge, is a subject of interest in medicinal chemistry research for structure-activity relationship (SAR) studies, providing insights for the rational design of next-generation kinase inhibitors with improved selectivity and pharmacokinetic profiles. This reagent is intended for use in biochemical assays, cell-based proliferation studies, and as a lead compound in oncology drug discovery programs.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O3S/c21-16-7-2-1-4-14(16)11-22-19(28)12-31-20-24-23-18-9-8-17(25-26(18)20)13-5-3-6-15(10-13)27(29)30/h1-10H,11-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWAZTQUQRQEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS Number: 891122-27-3) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and biological evaluations, supported by relevant data and findings from diverse sources.

  • Molecular Formula : C20_{20}H15_{15}ClN6_6O3_3S
  • Molecular Weight : 454.9 g/mol

The compound's biological activity is primarily attributed to its structural components, particularly the triazole and pyridazine moieties. These structures are known for their interactions with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

  • Antitubercular Activity :
    • A study synthesized various derivatives of triazoles and evaluated their activity against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with IC50_{50} values ranging from 1.35 to 2.18 μM, indicating significant antitubercular potential .
  • Antibacterial Activity :
    • Triazole derivatives have demonstrated broad-spectrum antibacterial activity. For instance, compounds containing the 1,2,4-triazole scaffold exhibited MIC values as low as 0.125 μg/mL against Staphylococcus aureus and other Gram-positive bacteria . The compound in focus may exhibit similar properties due to its structural similarities.

Anticancer Activity

Research indicates that derivatives of thiadiazoles and triazoles possess anticancer properties. In vitro studies on related compounds have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells . The specific compound's potential in this area remains to be fully elucidated but warrants further investigation.

Synthesis and Evaluation

A recent study focused on the design and synthesis of novel compounds incorporating the triazole and pyridazine frameworks. The evaluation included:

  • In vitro Testing : Compounds were tested against various bacterial strains and cancer cell lines.
  • Cytotoxicity Assessment : The most active compounds were assessed for cytotoxicity on human embryonic kidney cells (HEK-293), demonstrating non-toxic profiles while maintaining efficacy against targeted pathogens .

Data Summary

Activity Target IC50/EC50 Values Reference
AntitubercularMycobacterium tuberculosis1.35 - 2.18 μM
AntibacterialStaphylococcus aureusMIC: 0.125 - 8 μg/mL
AnticancerVarious cancer cell linesCTC50: Varies (specific values needed)

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a triazole ring, a pyridazine moiety, and a thioacetamide group. Its molecular formula is C17H15ClN4O2S, with a molecular weight of approximately 364.84 g/mol. The presence of the nitrophenyl group suggests potential for various biological activities.

Pharmacological Applications

Recent studies have highlighted several pharmacological applications of this compound:

  • Anticancer Activity :
    • Research indicates that derivatives similar to N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar triazole structures have shown effectiveness in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound's thioacetamide group is known for its antimicrobial properties. Studies have demonstrated that thioamide derivatives possess significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • In silico studies have suggested that compounds with similar structures may inhibit enzymes involved in inflammatory pathways, such as lipoxygenases. This positions this compound as a potential anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step reactions involving readily available precursors. The ability to modify the substituents on the triazole or pyridazine rings allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing its biological activity.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound and its derivatives:

  • Case Study 1 : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics .
  • Case Study 2 : Another investigation focused on the anti-inflammatory potential of related compounds showed promising results in reducing inflammation markers in animal models of arthritis .

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

Substitution : React a chlorobenzyl precursor with a nitro-substituted triazolo-pyridazine intermediate under alkaline conditions to form the thioether linkage .

Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines, as demonstrated in analogous triazolo-pyridazine syntheses .

Condensation : Employ condensing agents (e.g., EDC/HOBt) to couple intermediates, ensuring mild conditions to preserve labile functional groups .
Characterization via NMR and IR should confirm each intermediate.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and confirm thioether/amide bond formation. For example, 1H^1H-NMR can resolve aromatic protons from the 3-nitrophenyl and 2-chlorobenzyl groups .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1} for the acetamide, S–C absorption at ~600–700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, especially for nitro and sulfur-containing moieties .

Q. How can solubility and stability be assessed for in vitro studies?

  • Methodological Answer :
  • Solubility : Screen solvents (DMSO, ethanol, aqueous buffers) using dynamic light scattering (DLS) or UV-Vis spectroscopy. LogD values (pH 5.5 and 7.4) can predict partitioning behavior in biological matrices .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the nitro group’s photoreactivity .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, reaction time, and catalyst loading. For example, a central composite design (CCD) can identify optimal reflux conditions for the condensation step .
  • Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and reduce side reactions, as shown in diazomethane syntheses .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • DFT Calculations : Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies in regiochemistry or tautomerism .
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., using slow evaporation in DCM/hexane) and analyzing bond lengths/angles .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or DNA. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • ADMET Prediction : Tools like SwissADME can estimate permeability (LogP), cytochrome P450 interactions, and toxicity risks .

Q. What strategies address regioselectivity challenges during triazolo-pyridazine functionalization?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., amides) to control electrophilic substitution on the triazolo-pyridazine core. For example, a chlorobenzyl group can direct nitration to the 3-position .
  • Protecting Groups : Temporarily protect reactive sites (e.g., nitro reduction with Pd/C under H2_2) before introducing thioacetamide .

Q. How to investigate the compound’s mechanism of action in antimicrobial assays?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and measure IC50_{50} values .
  • DNA Binding Studies : Use ethidium bromide displacement assays (fluorescence quenching) or gel electrophoresis to assess intercalation or groove binding .

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